molecular formula C19H15N5S B14870187 6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B14870187
M. Wt: 345.4 g/mol
InChI Key: PXJQOVXFOOJUGE-UHFFFAOYSA-N
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Description

6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a thiophene ring, a p-tolyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrazolopyridine intermediate.

    Addition of the p-Tolyl Group: The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

    Amination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-methyl-4-(phenyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 6-amino-3-methyl-4-(furan-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 6-amino-3-methyl-4-(pyridin-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the thiophene ring, in particular, contributes to its electronic properties, making it suitable for use in organic electronic materials.

Properties

Molecular Formula

C19H15N5S

Molecular Weight

345.4 g/mol

IUPAC Name

6-amino-3-methyl-1-(4-methylphenyl)-4-thiophen-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C19H15N5S/c1-11-5-7-13(8-6-11)24-19-16(12(2)23-24)17(15-4-3-9-25-15)14(10-20)18(21)22-19/h3-9H,1-2H3,(H2,21,22)

InChI Key

PXJQOVXFOOJUGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC=CS4

Origin of Product

United States

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